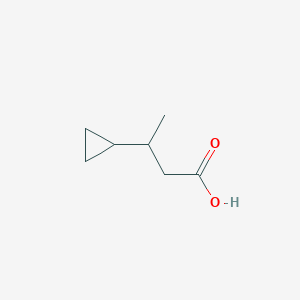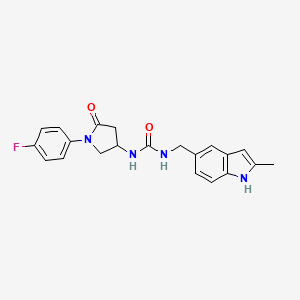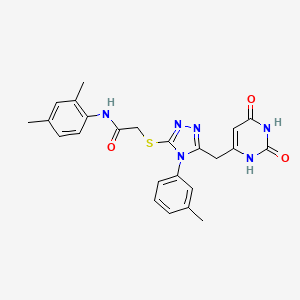
3-Cyclopropylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylbutanoic acid is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is characterized by the presence of a cyclopropyl group attached to a butanoic acid chain. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of 3-Cyclopropylbutanoic acid can be achieved through various synthetic routes. One notable method involves the chelate-enolate Claisen rearrangement, which is a key step in the enantioselective synthesis of this compound This method allows for the precise control of stereochemistry, which is crucial for the compound’s biological activity
Analyse Des Réactions Chimiques
3-Cyclopropylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the cyclopropyl group to a more oxidized state.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of substituted cyclopropylbutanoic acids.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction could produce cyclopropyl alcohols.
Applications De Recherche Scientifique
3-Cyclopropylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: While not used therapeutically, it serves as a model compound for studying the biological activity of cyclopropyl-containing molecules.
Industry: Its applications in industry are limited, but it may be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit root elongation in plants by interfering with the normal function of growth regulators . The exact molecular targets and pathways involved in this process are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
3-Cyclopropylbutanoic acid can be compared with other cyclopropyl-containing compounds, such as:
Cyclopropylalanine: An amino acid with a cyclopropyl group, known for its biological activity.
Methylenecyclopropylglycine: Another amino acid derivative with a cyclopropyl group, which has been studied for its effects on metabolism.
Hypoglycin A: A naturally occurring compound with a cyclopropyl group, known for its toxic effects.
The uniqueness of this compound lies in its specific structure and the resulting biological activity, which differs from other cyclopropyl-containing compounds in terms of its effects and applications.
Propriétés
IUPAC Name |
3-cyclopropylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFAKPKHHOAZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-Aminophenyl)furan-2-yl]methanol](/img/structure/B2769822.png)
![4-[(2-Fluorosulfonyloxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2769823.png)
![1-(4-{[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}phenyl)ethan-1-one](/img/structure/B2769824.png)



![5-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2769832.png)







